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Compound of Interest

Compound Name:
5-Bromo-2-(4-

fluorophenyl)pyridine

Cat. No.: B1289181 Get Quote

For Immediate Release

This technical whitepaper provides an in-depth analysis of the spectral data for the compound

5-Bromo-2-(4-fluorophenyl)pyridine, a key intermediate in pharmaceutical and materials

science research. This document is intended for researchers, scientists, and drug development

professionals, offering a centralized resource for its structural characterization through Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Compound Overview
Structure:

IUPAC Name: 5-Bromo-2-(4-fluorophenyl)pyridine Molecular Formula: C₁₁H₇BrFN Molecular

Weight: 252.08 g/mol CAS Number: 463336-07-4

Spectroscopic Data
The following sections present the predicted and experimentally supported spectral data for 5-
Bromo-2-(4-fluorophenyl)pyridine. The data is organized into clear, tabular formats for ease

of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a

molecule. The predicted chemical shifts for 5-Bromo-2-(4-fluorophenyl)pyridine in deuterated

chloroform (CDCl₃) are detailed below. These predictions are based on the analysis of similar

structures, such as 2-(4-fluorophenyl)pyridine.[1]

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~8.75 d ~2.4 1H H-6 (Pyridine)

~8.00 - 7.95 m 2H
H-2', H-6'

(Fluorophenyl)

~7.90 dd ~8.8, 2.4 1H H-4 (Pyridine)

~7.65 d ~8.8 1H H-3 (Pyridine)

~7.20 - 7.15 m 2H
H-3', H-5'

(Fluorophenyl)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The predicted

chemical shifts for 5-Bromo-2-(4-fluorophenyl)pyridine in CDCl₃ are presented below, based

on data from analogous compounds.[1]
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Chemical Shift (δ, ppm) Assignment

~163.6 (d, J ≈ 250 Hz) C-4' (C-F)

~158.0 C-2 (Pyridine)

~150.8 C-6 (Pyridine)

~141.0 C-4 (Pyridine)

~135.0 (d, J ≈ 3 Hz) C-1'

~129.0 (d, J ≈ 8 Hz) C-2', C-6'

~121.0 C-3 (Pyridine)

~118.5 C-5 (Pyridine, C-Br)

~115.8 (d, J ≈ 22 Hz) C-3', C-5'

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

the compound. For 5-Bromo-2-(4-fluorophenyl)pyridine, the presence of bromine provides a

characteristic isotopic pattern.

m/z Relative Intensity (%) Assignment

253 ~98 [M+2]⁺ (containing ⁸¹Br)

251 100 [M]⁺ (containing ⁷⁹Br)

172 Moderate [M - Br]⁺

145 Moderate [M - Br - C₆H₄F]⁺

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

significant absorption bands for 5-Bromo-2-(4-fluorophenyl)pyridine are listed below.
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretching (aromatic)

1600-1450 Strong
C=C and C=N stretching

(pyridine and phenyl rings)

1230-1210 Strong C-F stretching

1100-1000 Strong C-Br stretching

850-800 Strong C-H bending (out-of-plane)

Experimental Protocols
The following are generalized experimental methodologies for acquiring the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of 5-Bromo-2-(4-fluorophenyl)pyridine is

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Data Acquisition: The solution is transferred to a 5 mm NMR tube. The spectrometer is tuned

and shimmed to optimize the magnetic field homogeneity. ¹H NMR spectra are acquired

using a standard pulse sequence, and ¹³C NMR spectra are acquired with proton decoupling.

Data Processing: The raw data is processed using Fourier transformation, phase correction,

and baseline correction. Chemical shifts are calibrated using the residual solvent peak

(CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray

Ionization (ESI) source.
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Sample Introduction: For EI, a small amount of the sample is introduced into the ion source

via a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent and infused

into the source.

Ionization: In EI mode, the sample is bombarded with a beam of electrons (typically 70 eV).

In ESI mode, a high voltage is applied to a liquid to create an aerosol.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak and

characteristic fragmentation patterns.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation: A small amount of the solid sample is finely ground with potassium

bromide (KBr) powder and pressed into a thin, transparent pellet.

Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet

is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of

4000-400 cm⁻¹.

Data Processing: The background spectrum is subtracted from the sample spectrum to yield

the final IR spectrum of the compound.

Workflow and Structural Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

chemical compound and the logical relationship between the compound's structure and its

spectral data.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

5-Bromo-2-(4-fluorophenyl)pyridine
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Caption: General workflow for the synthesis, spectroscopic analysis, and structural elucidation

of a chemical compound.
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Molecular Structure

Spectral Data
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Caption: Logical relationship between the molecular structure and the corresponding spectral

data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-(4-
fluorophenyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289181#5-bromo-2-4-fluorophenyl-pyridine-
spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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